Product packaging for Tirofiban-butyl-d9, Hydrochloride(Cat. No.:)

Tirofiban-butyl-d9, Hydrochloride

Katalognummer: B12287902
Molekulargewicht: 477.1 g/mol
InChI-Schlüssel: KPKFFYOMPGOQRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Role of Deuterated Compounds in Mechanistic and Metabolic Investigations

The replacement of hydrogen with its heavier isotope, deuterium (B1214612), is a specific and impactful application of stable isotope labeling. nih.gov This seemingly minor chemical alteration can have a substantial effect on a drug's properties and its utility in research. nih.gov

One of the primary reasons for using deuterated compounds is to investigate the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov This increased bond stability means that it takes more energy and time to break a C-D bond compared to a C-H bond. nih.gov This phenomenon allows researchers to determine rate-limiting steps in chemical reactions and metabolic pathways, thereby improving the understanding of reaction mechanisms. nih.gov

In metabolic investigations, deuteration is a powerful tool for several reasons:

Improved Metabolic Stability: By strategically replacing hydrogen atoms at metabolically vulnerable sites ("soft spots") on a drug molecule with deuterium, the rate of metabolism at that site can be slowed down. nih.gov This can lead to an improved pharmacokinetic profile of the compound. nih.gov

Metabolic Pathway Elucidation: Deuterium-labeled compounds can be used to trace the metabolic fate of a drug. nih.gov The low natural abundance of deuterium (approximately 0.01%) means that the administered deuterated drug and its metabolites can be detected with minimal background signal, providing a clear picture of the metabolic pathways. nih.gov

Investigation of Metabolic Shunting: When metabolism at a specific site is slowed by deuteration, the body may metabolize the drug through alternative pathways. nih.gov This "metabolic shunting" can be studied using deuterated compounds to understand the full metabolic profile of a drug. nih.gov

Overview of Tirofiban (B1683177) as a Glycoprotein (B1211001) IIb/IIIa Antagonist in Preclinical Contexts

Tirofiban is a non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor. nih.govdrugbank.com This receptor is the final common pathway for platelet aggregation, a critical step in the formation of thrombi. researchgate.net In a preclinical setting, understanding the mechanism of action of Tirofiban is crucial for its development as a therapeutic agent.

The GP IIb/IIIa receptor is found on the surface of platelets. When activated, it binds to fibrinogen, which then links adjacent platelets together, leading to the formation of a platelet plug. drugbank.com Tirofiban works by reversibly blocking this binding of fibrinogen to the GP IIb/IIIa receptor. drugbank.comaggrastathdb.com This inhibition of platelet aggregation prevents the formation of thrombi. nih.gov

Preclinical studies have been essential in characterizing the pharmacological properties of Tirofiban. nih.gov These studies have demonstrated that Tirofiban inhibits platelet aggregation in a dose- and concentration-dependent manner. drugbank.com Following the cessation of an infusion of Tirofiban, platelet function returns to near baseline levels within a relatively short period, highlighting the reversible nature of its action. aggrastathdb.com Experimental thrombosis models in animals have been used to assess the in vivo activity of Tirofiban and have shown its potential to reduce the incidence of adverse cardiovascular events. researchgate.net

Data Tables

Table 1: Properties of Tirofiban-butyl-d9, Hydrochloride

Property Value Source
IUPAC Name (2S)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride nih.gov
Molecular Formula C₂₂H₂₈D₉N₂O₅S · HCl nih.gov
Molecular Weight 486.1 g/mol nih.gov
Parent Compound Tirofiban-d9 nih.gov

| Component Compounds | Tirofiban-d9, Hydrochloric Acid | nih.gov |

Table 2: Preclinical Pharmacological Profile of Tirofiban

Parameter Description Source
Mechanism of Action Reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor, inhibiting platelet aggregation. drugbank.comaggrastathdb.com
Target Integrin alpha-IIb/beta-3 (Glycoprotein IIb/IIIa receptor) drugbank.com
Effect Prevents fibrinogen from binding to the GP IIb/IIIa receptor, thus inhibiting platelet aggregation. nih.govdrugbank.com
Reversibility Platelet aggregation inhibition is reversible following cessation of infusion. drugbank.comaggrastathdb.com
Metabolism Appears to be limited. drugbank.com

| Excretion | Primarily cleared from the plasma by renal excretion. | drugbank.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H37ClN2O5S B12287902 Tirofiban-butyl-d9, Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKFFYOMPGOQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Tirofiban Butyl D9, Hydrochloride

Stereoselective Synthesis of Tirofiban (B1683177) Precursors

The synthesis of Tirofiban and its deuterated analogs necessitates precise control over the stereochemistry of the final molecule, as the biological activity is highly dependent on the correct spatial arrangement of its functional groups. The core of Tirofiban is derived from L-tyrosine, a chiral amino acid, which provides the initial stereocenter. nih.gov

Key to the synthesis is the preservation of the (S)-configuration at the alpha-carbon of the tyrosine derivative throughout the synthetic sequence. Various strategies have been developed to achieve this, often involving the use of chiral auxiliaries or stereoselective catalysts. For instance, asymmetric synthesis routes have been described for complex molecules with multiple stereogenic centers, which can be adapted for the preparation of Tirofiban precursors. nih.gov These methods may involve diastereoselective reactions, such as the Diels-Alder reaction with a chiral oxazolidinone auxiliary, or the use of metal-catalyzed asymmetric reactions to establish the desired stereocenters. nih.govnih.gov

In the context of Tirofiban, a crucial step is the acylation of a protected L-tyrosine derivative with a butylsulfonyl chloride equivalent. This reaction must proceed without racemization of the chiral center. The choice of protecting groups for the amino and carboxylic acid functionalities of tyrosine is critical to prevent unwanted side reactions and to ensure the stereochemical integrity of the molecule.

Deuteration Strategies for the Butyl Moiety

The defining feature of Tirofiban-butyl-d9, Hydrochloride is the presence of nine deuterium (B1214612) atoms on the butylsulfonyl group. nih.gov The introduction of this isotopic label requires specific synthetic methods that can efficiently and selectively incorporate deuterium.

Incorporation of Deuterium into the Butylsulfonyl Group

The most direct approach to introduce the nonadeuteriobutyl group is to utilize a deuterated starting material. The synthesis would likely involve the use of deuterated butanol or a related deuterated four-carbon synthon to prepare the corresponding deuterated butylsulfonyl chloride. This deuterated reagent can then be used to acylate the amino group of the tyrosine precursor.

General methods for deuteration include hydrogen-deuterium exchange reactions, although for a complete deuteration of an alkyl chain, the use of a fully deuterated building block is more common and efficient. nih.gov Reductive deuteration of carboxylic acid derivatives using reagents like samarium(II) iodide and D₂O is a known method for producing deuterated alcohols, which can then be converted to the desired sulfonyl chloride. mdpi.com Another approach involves the reduction of aryl bromides or iodides with a combination of (Bu₃Sn)₂ and TBAF in the presence of D₂O to introduce deuterium. rsc.org

Advanced Synthetic Pathways for this compound

Preparation of the Tyrosine Moiety : L-tyrosine is appropriately protected, for example, as its methyl ester, to allow for selective reactions at the phenolic hydroxyl and amino groups. drugfuture.com

Sulfonylation : The protected tyrosine derivative is reacted with N-butyl-d9-sulfonyl chloride to form the sulfonamide bond. This is a critical step where the deuterated moiety is introduced.

Alkylation : The phenolic hydroxyl group of the N-(butyl-d9-sulfonyl)-tyrosine derivative is alkylated with a suitable 4-(piperidin-4-yl)butyl precursor, such as 4-(4-chlorobutyl)pyridine, followed by reduction of the pyridine (B92270) ring. drugfuture.comgoogle.comgoogle.com

Deprotection and Salt Formation : The protecting groups are removed, and the final compound is converted to its hydrochloride salt to improve its stability and solubility. google.comgoogle.com

A patented method for preparing Tirofiban hydrochloride involves the hydrogenation of N-butyl sulfonyl-O-4-(4'-pyridyl)-butyl-L-tyrosine in a mixed solvent system of an alcohol (methanol, ethanol, propanol, or isopropanol) and water, followed by salt formation with concentrated hydrochloric acid in the same reactor. google.com This "one-pot" approach is designed to be efficient for large-scale production. google.com To produce the deuterated version, the starting material would be the corresponding N-butyl-d9-sulfonyl derivative.

Research on Related Substances and Impurities of Tirofiban Hydrochloride

The quality control of active pharmaceutical ingredients (APIs) like Tirofiban Hydrochloride and its deuterated analogs is of paramount importance. This involves the identification, characterization, and quantification of any related substances and impurities that may be present in the final product.

Identification and Structural Confirmation of Synthetic Related Substances

Several potential impurities in Tirofiban Hydrochloride have been identified. pharmaffiliates.comacanthusresearch.com These can arise from starting materials, intermediates, or side reactions during the synthesis. The structural confirmation of these impurities is typically achieved using a combination of analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. A stability-indicating liquid chromatography method has been developed for the determination of tirofiban hydrochloride and two of its synthetic impurities, impurity A and impurity C. scielo.org.co

Impurity NameMolecular FormulaMolecular WeightCAS Number
Tirofiban Impurity AC₂₂H₂₈N₂O₅S432.54149490-60-8
Tirofiban Impurity CC₂₂H₂₉N₃O₅S447.55149490-61-9
(R)-TirofibanC₂₂H₃₆N₂O₅S440.60158808-86-7
Methyl 2-(butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoateC₂₃H₃₂N₂O₅S448.58N/A
2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic AcidC₂₂H₃₀N₂O₅S434.55N/A
Methyl (butylsulfonyl)tyrosinateC₁₄H₂₁NO₅S315.38N/A

This table is interactive. You can sort and filter the data.

Development of Preparation Methods for Tirofiban Hydrochloride Related Substances

The synthesis and isolation of Tirofiban-related substances are crucial for their use as reference standards in analytical method development and validation. synzeal.com These reference standards allow for the accurate quantification of impurities in the final API. The preparation of these impurities often involves modifying the main synthetic route of Tirofiban or designing specific synthetic pathways to target the desired impurity. For example, starting with D-tyrosine instead of L-tyrosine would lead to the formation of (R)-Tirofiban. The availability of these standards is essential for ensuring the quality and consistency of the drug product.

Advanced Analytical Characterization and Methodologies for Tirofiban Butyl D9, Hydrochloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure and isotopic labeling of Tirofiban-butyl-d9, Hydrochloride.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules. In the case of this compound, ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) are instrumental in confirming the successful incorporation of deuterium atoms at the butylsulfonyl group.

In a standard ¹H NMR spectrum of non-deuterated Tirofiban (B1683177), the protons of the butyl group would exhibit characteristic signals with specific chemical shifts and coupling patterns. However, in the ¹H NMR spectrum of this compound, the signals corresponding to the nine protons on the butyl chain are expected to be absent or significantly diminished. This absence provides strong evidence for deuterium substitution.

Conversely, a ²H NMR spectrum would show signals at the chemical shifts corresponding to the positions of the deuterium atoms, definitively confirming the location of isotopic labeling. The integration of these signals can also provide a quantitative measure of the deuterium incorporation at each position.

Key Expected NMR Data Points:

NucleusExpected Chemical Shift (ppm)Expected MultiplicityAssignment
¹HAbsence of signals in the alkyl region corresponding to the butyl group-Butyl-d9 protons
²HSignals corresponding to the chemical shifts of the original butyl protonsVaries depending on couplingDeuterons on the butyl chain

High-Resolution Mass Spectrometry for Isotopic Purity and Compound Identification

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and assessing the isotopic purity of this compound. HRMS provides highly accurate mass measurements, allowing for the differentiation between compounds with the same nominal mass.

For this compound, HRMS is used to determine the exact mass of the molecule, which will be higher than that of the non-deuterated Tirofiban due to the nine deuterium atoms. The theoretical exact mass of the protonated molecule [M+H]⁺ of Tirofiban-butyl-d9 is approximately 486.2676619 Da. nih.gov By comparing the experimentally measured mass to the calculated theoretical mass, the identity of the compound can be confirmed with a high degree of confidence.

Furthermore, HRMS is crucial for determining isotopic purity. The mass spectrum will show a distribution of isotopologues. The most abundant peak should correspond to the fully deuterated (d9) species. The presence and relative intensities of peaks corresponding to d0 to d8 species can be used to quantify the isotopic purity of the sample. Isotope-dilution mass spectrometry (IDMS) is a quantitative technique that utilizes isotopically labeled compounds as internal standards for precise quantification.

Table of Expected High-Resolution Mass Spectrometry Data:

IonTheoretical m/z
[C₂₂H₂₈D₉N₂O₅S + H]⁺~486.2677
[C₂₂H₂₈D₉N₂O₅S + Na]⁺~508.2496

Chromatographic Methods for Purity and Stability Assessment

Chromatographic techniques are essential for separating this compound from any impurities and degradation products, thereby ensuring its purity and stability.

Development and Validation of Stability-Indicating Liquid Chromatography Methods

Stability-indicating liquid chromatography (LC) methods are crucial for assessing the stability of a drug substance under various stress conditions. For Tirofiban and its related substances, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. scielo.org.coscielo.org.coresearchgate.netdntb.gov.ua

A typical stability-indicating HPLC method for Tirofiban involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724), often run in a gradient elution mode. scielo.org.coscielo.org.coresearchgate.net The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. scielo.org.co

Forced degradation studies are performed by subjecting Tirofiban Hydrochloride to conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. scielo.org.coresearchgate.net The developed LC method must be able to separate the main peak of Tirofiban from all the degradation product peaks, thus proving its stability-indicating nature. Studies on Tirofiban Hydrochloride have shown it to be susceptible to degradation under acidic and basic conditions, as well as exposure to UVA light, while being relatively stable to oxidation and heat. scielo.org.coresearchgate.net

Typical HPLC Method Parameters for Tirofiban Analysis:

ParameterCondition
ColumnRP-18 (e.g., 250 mm x 4.6 mm, 5 µm) scielo.org.coscielo.org.coresearchgate.netdntb.gov.ua
Mobile PhaseGradient of aqueous buffer (e.g., 0.1% triethylamine, pH 5.5) and acetonitrile scielo.org.coscielo.org.coresearchgate.netdntb.gov.ua
Flow Rate1.0 mL/min scielo.org.coscielo.org.coresearchgate.netdntb.gov.ua
DetectionUV at 227 nm or 210 nm researchgate.net
Injection Volume20 µL scielo.org.co

Gas Chromatography-Mass Spectrometry for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile organic impurities, which may include residual solvents from the synthesis process. Headspace GC-MS is a particularly suitable technique for this purpose as it allows for the analysis of volatile compounds without dissolving the drug substance. thermofisher.com

The method involves heating the sample in a sealed vial to allow volatile impurities to partition into the headspace gas, which is then injected into the GC-MS system. thermofisher.com The gas chromatograph separates the individual volatile components, and the mass spectrometer provides their identification and quantification. nih.gov This technique is essential for ensuring that the levels of any residual solvents in this compound are below the limits specified by regulatory guidelines such as ICH Q3C. thermofisher.com

Commonly Monitored Residual Solvents by GC-MS:

Solvent ClassExamples
Class 1 (To be avoided)Benzene, Carbon tetrachloride
Class 2 (To be limited)Acetonitrile, Methanol, Toluene
Class 3 (Low toxic potential)Acetone, Ethanol, Isopropyl alcohol

Electrochemical Analysis Methods for Tirofiban Hydrochloride

Electrochemical methods offer a sensitive and cost-effective approach for the quantitative analysis of electroactive compounds like Tirofiban Hydrochloride. d-nb.infonih.govresearchgate.net These techniques are based on the oxidation or reduction of the analyte at an electrode surface. tcd.ie

Recent studies have described the development of electrochemical sensors for the determination of Tirofiban HCl. d-nb.infonih.govresearchgate.net One such method utilizes a carbon paste electrode modified with multi-walled carbon nanotubes (MWCNT) to enhance the electrochemical response. d-nb.infonih.govresearchgate.net The analysis is typically performed using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). d-nb.info

Cyclic voltammetry can be used to study the electrochemical behavior of Tirofiban, revealing an irreversible oxidation peak. d-nb.info Differential pulse voltammetry is often employed for quantitative analysis due to its higher sensitivity and better resolution. A linear relationship between the peak current and the concentration of Tirofiban allows for its quantification in pharmaceutical dosage forms. d-nb.infonih.govresearchgate.net These methods have been shown to have low limits of detection and a wide linear range. d-nb.infonih.govresearchgate.net

Key Findings from Electrochemical Analysis of Tirofiban HCl:

ParameterReported ValueReference
TechniqueDifferential Pulse Voltammetry (DPV) d-nb.info
Working ElectrodeMulti-walled carbon nanotube modified carbon paste electrode (MWCNT/CPE) d-nb.info
Linear Range27.00–745.00 ng/mL d-nb.infonih.govresearchgate.net
Limit of Detection (LOD)15.50 ng/mL d-nb.infonih.govresearchgate.net
Correlation Coefficient (r²)0.9995 d-nb.infonih.govresearchgate.net

Research Applications of Isotopic Labeling in Tirofiban Butyl D9, Hydrochloride Studies

Application in Pharmacokinetic Research Models (excluding human data)

Pharmacokinetics, the study of how an organism affects a drug, relies on accurate measurement and characterization of the drug's absorption, distribution, metabolism, and excretion. Tirofiban-butyl-d9, Hydrochloride serves as a critical tool in preclinical pharmacokinetic models, enabling researchers to gain a deeper understanding of the parent compound's behavior in vivo without the complexities of human trials.

The metabolism of Tirofiban (B1683177) in preclinical species has been investigated using radiolabeled tracers. nih.gov These studies form the basis for understanding which metabolic pathways might be affected by deuteration. In male rat liver microsomes, Tirofiban undergoes limited metabolism to form a more polar metabolite (Metabolite I) and a less polar one (Metabolite II). nih.gov The formation of Metabolite I occurs via an O-dealkylation reaction, while Metabolite II has been identified as a 2-piperidone (B129406) analog of Tirofiban. nih.gov

The use of this compound, allows for the precise investigation of metabolic pathways involving the N-butylsulfonyl group. By replacing the hydrogens on this butyl group with deuterium (B1214612), researchers can test the hypothesis that this part of the molecule is a site of metabolic activity. If metabolism involving the C-H bonds on the butyl group is a significant route of clearance, the stronger C-D bonds in the deuterated analog would slow this process down. nih.gov This "metabolic switching" or retardation can lead to a measurable change in the drug's pharmacokinetic profile, such as a longer half-life or increased exposure in animal models. juniperpublishers.com Comparing the metabolic profile and clearance rates of Tirofiban and Tirofiban-butyl-d9 in preclinical systems, such as rat or dog liver microsomes, can thus elucidate the importance of this specific metabolic pathway. nih.gov

For instance, studies with other deuterated drugs have confirmed that this approach can successfully slow the conversion of active metabolites into inactive products, thereby altering the pharmacokinetic profile in a targeted manner. nih.gov In preclinical studies with rats, the plasma half-life of Tirofiban was found to be short. nih.gov The primary routes of excretion identified using radiolabeled Tirofiban in rats were bile (73%) and urine (23%). nih.gov Unchanged Tirofiban accounted for over 90% of the radioactivity in bile, indicating that metabolism is limited, which aligns with observations for the parent drug. nih.govdrugbank.com

Preclinical Metabolism of Tirofiban in Rat Models
MetaboliteMetabolic ReactionEnzyme Involved (where identified)Significance in Excretion (Rats)
Metabolite IO-dealkylationCYP3A2Represents 70% of urinary radioactivity. nih.gov
Metabolite IIFormation of a 2-piperidone analogNot specifiedIdentified as a minor biliary metabolite. nih.gov
Unchanged TirofibanN/AN/ARepresents >90% of biliary radioactivity. nih.gov

Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for quantitative bioanalysis due to its high accuracy and precision. The technique involves adding a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to a biological sample (e.g., plasma, urine, or tissue homogenate) as an internal standard before sample processing. uky.edu

Because the deuterated standard is chemically and physically almost identical to the non-labeled Tirofiban, it behaves the same way during extraction, chromatography, and ionization in the mass spectrometer. However, due to its higher mass, it can be separately detected by the instrument. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, a highly accurate concentration of Tirofiban in the original sample can be calculated. nih.gov This method effectively corrects for any sample loss during preparation or fluctuations in instrument response, which is a major advantage over other quantitative methods. uky.edu The use of a stable isotope-labeled internal standard is crucial for developing robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for preclinical pharmacokinetic studies. uky.edu

Advantages of Using Tirofiban-butyl-d9 as an Internal Standard in ID-MS
AdvantageDescription
High Accuracy & PrecisionCorrects for variability in sample preparation and instrument response by normalizing the analyte signal to the standard's signal. uky.edu
Co-elution with AnalyteThe labeled standard has nearly identical chromatographic retention time to the non-labeled Tirofiban, minimizing matrix effects.
Similar Extraction RecoveryEnsures that any loss of the analyte during sample processing steps is mirrored by a proportional loss of the standard.
Distinct Mass SignalThe mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling precise ratio measurement. nih.gov

Utility in Preclinical Pharmacodynamic Investigations (excluding human data)

Pharmacodynamic studies focus on what a drug does to the body. For Tirofiban, the primary pharmacodynamic effect is the potent and specific inhibition of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor, which prevents fibrinogen binding and, consequently, platelet aggregation. drugbank.com Preclinical investigations, often conducted in vitro using platelets from animal or human donors, are essential for characterizing these effects.

In this context, this compound can be used as a tool for precise quantification in pharmacodynamic assays, ensuring that the observed biological effects are accurately correlated to drug concentration. While the deuterated form is expected to have the same intrinsic pharmacodynamic activity as Tirofiban, its main utility is as a stable, non-radioactive tracer and analytical standard.

Interestingly, detailed preclinical studies have revealed a more complex pharmacodynamic profile for Tirofiban than simple aggregation inhibition. An in vitro study using washed platelets from healthy donors found that while Tirofiban effectively blocked platelet aggregation induced by various agonists, it paradoxically potentiated other markers of platelet activation. nih.gov Specifically, the surface expression of P-selectin and CD63, which are markers of platelet degranulation, was significantly increased in the presence of Tirofiban. nih.gov This suggests that the drug's mechanism uncouples aggregation from degranulation, a nuanced finding that is critical for a comprehensive preclinical understanding of the drug's impact on platelet biology. nih.gov

Preclinical Pharmacodynamic Effects of Tirofiban on Platelets (in vitro)
Parameter MeasuredAgonists UsedObserved Effect of Tirofiban
Platelet AggregationTRAP, Convulxin (CVX), U46619Effectively inhibited. nih.gov
P-selectin Surface ExpressionTRAP, Convulxin (CVX), U46619Significantly increased. nih.gov
CD63 Surface ExpressionTRAP, Convulxin (CVX), U46619Significantly increased. nih.gov
RANTES (CCL5) ReleaseNot specifiedSignificantly increased. nih.gov

Molecular and Biochemical Mechanism of Action Studies of Tirofiban in Research Models

Glycoprotein (B1211001) IIb/IIIa Receptor Antagonism

Tirofiban's primary mechanism of action is its role as a reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor, a key player in platelet aggregation. aggrastathdb.comdrugbank.compatsnap.com This receptor is found on the surface of platelets and is crucial for the final common pathway of platelet aggregation. patsnap.com

Upon activation, platelets undergo a conformational change, exposing the GP IIb/IIIa receptors. These activated receptors then bind to ligands such as fibrinogen and von Willebrand factor, forming bridges between adjacent platelets and leading to the formation of a thrombus. patsnap.comsmpdb.ca Tirofiban (B1683177), by binding to this receptor, prevents these interactions and thus inhibits platelet aggregation. patsnap.comsmpdb.capatsnap.com

Ligand Binding Kinetics and Reversibility at the GP IIb/IIIa Receptor (in vitro)

Tirofiban is a reversible and competitive inhibitor of the GP IIb/IIIa receptor. nih.gov It is characterized by a rapid on-rate and off-rate, with a dissociation half-life of approximately 11 seconds. nih.gov This reversibility means that platelet aggregation function returns to near baseline within 4 to 8 hours after discontinuing the infusion. aggrastathdb.com

Studies have shown that tirofiban has a high affinity for the GP IIb/IIIa receptor, with a dissociation constant of 15 nM. nih.gov It is highly specific for this receptor and can bind to both non-stimulated and stimulated platelets, reacting with both the latent and active states of the receptor. nih.gov The binding of tirofiban to the GP IIb/IIIa receptor is dose- and concentration-dependent. drugbank.comnih.gov

Competitive Inhibition of Fibrinogen and von Willebrand Factor Binding (in vitro)

Tirofiban competitively inhibits the binding of fibrinogen and von Willebrand factor to the GP IIb/IIIa receptor. patsnap.comsmpdb.canih.gov By mimicking the structure of the natural ligands of the GP IIb/IIIa receptor, tirofiban occupies the ligand-binding pocket, thereby blocking the interaction of fibrinogen and von Willebrand factor with the receptor. patsnap.comnih.gov This action prevents the cross-linking of platelets and effectively inhibits platelet aggregation. patsnap.com In vitro studies using flow cytometry have demonstrated that clinically relevant concentrations of tirofiban can cause a significant inhibition of fibrinogen binding to activated platelets, with the extent of inhibition varying among individuals. nih.gov

Downstream Cellular Signaling Pathways

The interaction of tirofiban with the GP IIb/IIIa receptor influences downstream cellular signaling pathways within the platelet.

Impact on Adenylyl Cyclase Activity and Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels (in vitro)

Current research has not provided specific details on the direct impact of Tirofiban on adenylyl cyclase activity and cyclic adenosine monophosphate (cAMP) levels. The primary mechanism of Tirofiban is the direct blockade of the GP IIb/IIIa receptor, which is downstream of many signaling pathways that might be influenced by cAMP.

Effects on Platelet Granule Secretion (in vitro)

In vitro studies on porcine platelets have shown that tirofiban's effect on granule secretion is dependent on the stimulus. It strongly inhibits dense-granule and lysosome secretion induced by ADP, with IC50 values of approximately 70-170 ng/ml. nih.gov The inhibition is moderate for collagen-induced secretion (IC50 ~420-500 ng/ml) and weak for thrombin-induced secretion (IC50 ~1,500-5,000 ng/ml). nih.gov Interestingly, one study using washed human platelets found that while tirofiban effectively inhibited agonist-induced platelet aggregation, it paradoxically enhanced the surface expression of P-selectin and CD63, as well as the release of RANTES, suggesting an increase in degranulation uncoupled from aggregation. nih.gov

Cellular Responses in Research Models (in vitro/non-clinical)

Tirofiban's antagonism of the GP IIb/IIIa receptor leads to several observable cellular responses in in vitro and non-clinical models. The primary response is the inhibition of platelet aggregation. drugbank.comnih.gov In vitro studies have demonstrated that tirofiban reduces platelet aggregation induced by various agonists like ADP, collagen, and thrombin in a concentration-dependent manner. nih.gov

However, even at concentrations that completely block optical aggregation, tirofiban may not entirely eliminate the formation of microaggregates. nih.gov Furthermore, in whole blood, tirofiban has been shown to delay the onset of thrombin generation triggered by ADP. nih.govelsevierpure.com

Table 1: Inhibitory Effects of Tirofiban on Platelet Aggregation and Secretion (in vitro, porcine platelets)

Stimulus Response IC50 (ng/ml)
ADP Aggregation ~70
ADP Dense-granule & Lysosome Secretion ~70-170
Collagen Aggregation ~200
Collagen Dense-granule & Lysosome Secretion ~420-500
Thrombin Aggregation ~5,000
Thrombin Dense-granule & Lysosome Secretion ~1,500-5,000

Data sourced from a study on porcine platelets. nih.gov

Table 2: Mentioned Compounds | Compound Name | | | :--- | | Tirofiban-butyl-d9, Hydrochloride | | Tirofiban | | Fibrinogen | | von Willebrand Factor | | Adenosine diphosphate (B83284) (ADP) | | Collagen | | Thrombin | | P-selectin | | CD63 | | RANTES | | Heparin | | Aspirin (B1665792) |

Inhibition of Platelet Aggregation by Various Agonists (in vitro)

Tirofiban acts as a reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor, which is the primary receptor on the surface of platelets responsible for aggregation. drugbank.comaggrastathdb.com By blocking this receptor, Tirofiban competitively inhibits the binding of fibrinogen, thereby preventing platelets from clumping together and forming thrombi. tandfonline.com Its inhibitory effect is dose- and concentration-dependent. drugbank.com

In vitro studies using various agonists to induce platelet aggregation have demonstrated the potent inhibitory effects of Tirofiban. In a study on washed platelets from healthy human donors, Tirofiban was shown to effectively inhibit platelet aggregation induced by several agonists, including thrombin receptor-activating peptide 6 (TRAP), convulxin (CVX), and U46619. nih.gov

Research on porcine blood platelets further quantified Tirofiban's inhibitory capacity in a concentration-dependent manner against different agonists. The half-maximal inhibitory concentration (IC50) values varied depending on the agonist used. nih.gov

Table 1: IC50 Values of Tirofiban for Inhibition of Agonist-Induced Platelet Aggregation (Porcine Platelets)

AgonistIC50 Concentration (ng/mL)
ADP~70
Collagen~200
Thrombin~5,000

Data sourced from a study on porcine platelets, which demonstrated that the inhibitory effect of Tirofiban is dependent on the agonist used to stimulate aggregation. nih.gov

These findings indicate that Tirofiban is highly effective against ADP-induced aggregation, moderately effective against collagen, and less potent against thrombin-induced aggregation. nih.gov Even at high concentrations that completely block aggregation as measured by optical aggregometry, Tirofiban did not entirely eliminate the formation of microaggregates induced by ADP or collagen. nih.gov Furthermore, studies have noted that while Tirofiban effectively inhibits aggregation, it can paradoxically enhance agonist-induced platelet degranulation, as measured by the surface expression of P-selectin and CD63. nih.gov

Effects on Platelet Adhesion (in vitro)

In addition to its primary role in inhibiting platelet aggregation, Tirofiban also influences platelet adhesion. In vitro studies on porcine platelets have characterized Tirofiban as a moderate inhibitor of collagen-induced platelet adhesion, with an IC50 value of approximately 200 ng/mL. nih.gov This suggests that while the primary mechanism is the blockade of platelet-platelet interaction via the GP IIb/IIIa receptor, Tirofiban also has a measurable effect on the initial step of platelet-surface interaction.

Influence on Endothelial Cell Proliferation and Migration (in vitro)

Research has uncovered that Tirofiban's effects extend beyond platelets to include the vascular endothelium. Studies using Human Umbilical Vein Endothelial Cells (HUVECs) and Human Aortic Endothelial Cells (HAECs) have shown that Tirofiban can stimulate endothelial cell proliferation and migration. researchgate.netnih.gov

In cell culture, the presence of Tirofiban led to a significant increase in endothelial cell numbers over a 72-hour period. Compared to control cultures where cell numbers doubled, the addition of increasing doses of Tirofiban resulted in a tripling or even quadrupling of the cell count. researchgate.netnih.gov This proliferative effect suggests a role in promoting endothelial repair. researchgate.netnih.gov

Table 2: Effect of Tirofiban on Endothelial Cell Proliferation and Migration

Cell TypeParameterObservation
HUVEC, HAECProliferation (72h)Cell numbers tripled to quadrupled with Tirofiban vs. doubled in control. researchgate.netnih.gov
HUVECMigration (Boyden Chamber)Tirofiban-stimulated cells showed a greater ability to migrate through transwell filters. researchgate.netnih.gov
HUVECMigration (Scratch Assay)Stimulated migration into the scratched (wounded) area. researchgate.netnih.gov
HUVECGrowth on ScaffoldsIncreased ability to grow on polylactic acid biopolymer vascular scaffolds. nih.gov

Furthermore, Tirofiban was found to enhance the migratory capacity of endothelial cells. researchgate.netnih.gov In a Boyden chamber assay, Tirofiban-treated cells migrated more efficiently across the filter. researchgate.net A scratch assay, which mimics wound healing, also demonstrated that Tirofiban stimulated HUVECs to move into the cleared area. researchgate.netnih.gov This pro-migratory effect is also linked to an increased expression of β1 and β3 integrins, as well as collagen and fibronectin, which are crucial for cell adhesion and movement. nih.gov

Regulation of Vascular Endothelial Growth Factor (VEGF) Production (in vitro)

The stimulatory effects of Tirofiban on endothelial cell proliferation and migration appear to be mediated, at least in part, by its influence on Vascular Endothelial Growth Factor (VEGF). researchgate.netnih.gov In vitro studies have shown that Tirofiban increases the expression levels of VEGF in HUVECs. researchgate.netnih.gov

One study found that after treating HUVECs with Tirofiban, the amount of VEGF produced by the cells gradually increased, reaching a peak at 2 hours that was 1.3-fold greater than in the control group. nih.gov This upregulation of VEGF is a key mechanism behind Tirofiban's pro-proliferative effects. nih.govresearchgate.net The link was further solidified by experiments showing that an inhibitor of the VEGF receptor 2 (VEGFR2) counteracted the proliferation induced by Tirofiban. researchgate.netnih.gov This indicates that the VEGF signaling pathway is essential for the endothelial growth-stimulatory effects observed with Tirofiban treatment. researchgate.netnih.gov

In Vitro and Non Clinical in Vivo Metabolism of Tirofiban Utilizing D9 Label

Metabolic Stability Studies in Microsomal and Hepatocyte Systems (in vitro)

In vitro studies using liver microsomes and hepatocytes from various species, including humans, rats, and dogs, have been crucial in assessing the metabolic stability of Tirofiban (B1683177). These systems contain the primary enzymes responsible for drug metabolism.

Studies have demonstrated that Tirofiban exhibits a high degree of metabolic stability. In incubations with human and animal liver microsomes, Tirofiban shows minimal degradation, indicating a low intrinsic clearance. This stability suggests that Tirofiban is not extensively metabolized by cytochrome P450 enzymes in the liver. The primary route of elimination for Tirofiban is not hepatic metabolism, but rather renal excretion of the unchanged drug.

Hepatocyte cultures from rats and dogs have confirmed these findings, showing limited formation of metabolites. The low level of metabolism observed in these in vitro systems is consistent with the in vivo data from preclinical species.

Table 1: Summary of In Vitro Metabolic Stability of Tirofiban
SystemSpeciesObservationReference
Liver MicrosomesHuman, Rat, DogMinimal degradation, low intrinsic clearance.
HepatocytesRat, DogLimited formation of metabolites.

Identification and Characterization of Metabolites in Preclinical Models

One of the identified metabolic pathways for Tirofiban is O-dealkylation. This reaction involves the removal of the butyl group from the ether linkage. While the specific cytochrome P450 isozymes involved have not been definitively identified in all preclinical models, evidence suggests a potential role for the CYP3A subfamily. In rat liver microsomes, the metabolism of Tirofiban was found to be partially mediated by CYP3A2.

Another class of metabolites identified in preclinical studies are piperidone analogs. The formation of these metabolites involves the oxidation of the piperidine (B6355638) ring of the Tirofiban molecule. The characterization of these metabolites has been facilitated by advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Quantitative Analysis of Metabolite Formation using Deuterium (B1214612) Labeling

The use of deuterium-labeled Tirofiban, such as Tirofiban-butyl-d9, Hydrochloride, is a powerful tool for the quantitative analysis of metabolite formation. In bioanalytical methods, a stable isotope-labeled internal standard is often employed to ensure accuracy and precision. By using a deuterated analog of the parent compound, researchers can accurately quantify both the unchanged drug and its metabolites in biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous determination of Tirofiban and its metabolites. The deuterium-labeled internal standard co-elutes with the analyte and helps to correct for variations in sample preparation and instrument response. This approach allows for the sensitive and specific quantification of even minor metabolites, providing a comprehensive picture of the metabolic profile.

Excretion Pathways and Mass Balance Studies in Preclinical Species (non-clinical in vivo)

Mass balance studies in preclinical species like rats and dogs have been conducted to determine the primary routes of excretion for Tirofiban and its metabolites. These studies typically involve the administration of radiolabeled or isotopically labeled Tirofiban to track its distribution and elimination from the body.

The results from these studies consistently show that the majority of the administered dose of Tirofiban is excreted unchanged in the urine. This indicates that renal excretion is the predominant clearance mechanism. A smaller portion of the dose is eliminated in the feces, primarily as unchanged drug.

Biliary excretion has also been investigated. In rats, a notable amount of the administered dose is excreted in the bile, largely as unmetabolized Tirofiban. The metabolites that are formed are also excreted in both urine and feces, but at very low levels compared to the parent compound.

Table 2: Summary of Tirofiban Excretion in Preclinical Species
SpeciesPrimary Excretion RouteMajor Component in ExcretaReference
RatUrine and BileUnchanged Tirofiban
DogUrineUnchanged Tirofiban

Preclinical Pharmacological Investigations of Tirofiban Non Clinical in Vivo

Evaluation of Platelet Aggregation Inhibition in Animal Models

The capacity of Tirofiban (B1683177) to inhibit platelet aggregation has been demonstrated in several animal models. In a study using a mini-swine model of acute myocardial infarction, the degree of platelet aggregation inhibition achieved with Tirofiban was not significantly different from that obtained with the combination of aspirin (B1665792) and clopidogrel (B1663587). nih.gov The platelet aggregation was reduced to approximately 72% of baseline values in the Tirofiban-treated group, compared to about 69% in the aspirin-clopidogrel group. nih.gov

Another study highlighted Tirofiban's potent anti-aggregant activity in rats, where it served as a benchmark for evaluating new antiplatelet compounds. nih.gov While Tirofiban effectively inhibits agonist-induced platelet aggregation, research using washed human platelets has shown that it can paradoxically increase the expression of certain activation markers like P-selectin, suggesting that the inhibition of aggregation is uncoupled from degranulation. nih.gov

Table 1: Comparative Platelet Aggregation Inhibition in Mini-Swine
Treatment GroupPlatelet Aggregation Level (% of Baseline)Reference
Tirofiban~72% nih.gov
Aspirin + Clopidogrel~69% nih.gov

Assessment of Thrombus Formation in Vivo Models

Tirofiban's effectiveness in preventing thrombus formation has been assessed in high-shear arterial thrombosis models. In a study involving non-human primates, Tirofiban's efficacy in inhibiting cyclic flow reductions (CFRs), an indicator of arterial thrombosis, was evaluated. nih.gov The study found that a therapeutic bolus dose of Abciximab completely inhibited arterial thrombosis. nih.gov In contrast, Tirofiban required a dose three to nine times higher than its standard therapeutic dose to achieve a comparable and complete inhibition of thrombosis. nih.gov At a dose nine times the recommended therapeutic level, Tirofiban's efficacy was comparable to that of Abciximab. nih.gov These findings suggest a dose-dependent effect of Tirofiban on preventing arterial thrombus formation in this primate model. nih.gov

Research on Hemostasis Parameters in Animal Models

The impact of Tirofiban on hemostasis has been investigated by measuring bleeding parameters in animal models. In the non-human primate model of arterial thrombosis, bleeding was evaluated using the template bleeding time and an incision bleeding model. nih.gov At doses that were effective for inhibiting thrombosis (three to nine times the therapeutic dose), Tirofiban was found to cause less blood loss than Abciximab at its effective dose. nih.gov

In a different context, a study on a mouse model of antibody-mediated transfusion-related acute lung injury (TRALI) explored Tirofiban's effects on coagulation and fibrinolysis. nih.gov The findings suggested that Tirofiban could ameliorate abnormalities in these systems within the lungs by inhibiting platelet activation. nih.gov In the Tirofiban intervention group, the levels of coagulation and fibrinolytic abnormalities were significantly lower than in the untreated TRALI model group. nih.gov

Drug-Drug Interaction Studies with Co-Administered Antiplatelet Agents in Animal Models

Preclinical studies have directly compared the effects of Tirofiban with other antiplatelet regimens in animal models. A notable study in a mini-swine model of myocardial infarction and reperfusion compared the efficacy of Tirofiban against a combination of aspirin and clopidogrel. nih.gov While both treatments achieved similar levels of platelet aggregation inhibition, their effects on the no-reflow phenomenon were markedly different. nih.gov Tirofiban significantly decreased the area of no-reflow and the final necrosis area, whereas the aspirin and clopidogrel combination was found to be ineffective in this regard. nih.gov This suggests that despite similar anti-aggregating effects, the mechanism by which Tirofiban protects the microvasculature may be distinct from that of aspirin and clopidogrel. nih.gov

Studies on Myocardial Ischemia-Reperfusion Injury in Animal Models

Tirofiban has demonstrated protective effects against myocardial ischemia-reperfusion (IR) injury in several animal models.

In a study on New Zealand white rabbits, Tirofiban administration significantly mitigated IR injury. nih.gov The most effective protection was observed when Tirofiban was injected through the coronary artery after blood flow restoration. nih.gov This was evidenced by a significant reduction in serum creatine (B1669601) kinase-MB (CK-MB) levels, myeloperoxidase activity, and malondialdehyde levels compared to control groups. nih.gov Furthermore, Tirofiban treatment increased the B-cell lymphoma-2/Bcl-2 associated X protein ratio, indicating a reduction in myocardial apoptosis. nih.gov

Table 2: Effect of Tirofiban on Biochemical Markers in Rabbit Myocardial IR Injury Model
ParameterEffect of Tirofiban TreatmentReference
Creatine Kinase-MB (CK-MB)Greatly decreased nih.gov
Myeloperoxidase (MPO) ActivityEvidently decreased nih.gov
Malondialdehyde (MDA) LevelsEvidently decreased nih.gov
Bcl-2/Bax RatioEvidently higher nih.gov

Similarly, in a mini-swine model, Tirofiban significantly decreased the area of no-reflow and the final necrosis area, an effect not observed with the combination of aspirin and clopidogrel. nih.gov

Table 3: Hemodynamic Effects of Tirofiban in Rat AMI/R Model
Hemodynamic ParameterEffect of TirofibanReference
Heart Rate (HR)Increased nih.gov
LV End-Systolic Pressure (LVESP)Increased nih.gov
dp/dtmaxIncreased nih.gov
LV End-Diastolic Pressure (LVEDP)Reduced nih.gov

Advanced Research Methodologies and Experimental Design in Tirofiban Butyl D9, Hydrochloride Studies

Application of Radiolabeled and Deuterated Tirofiban (B1683177) in Integrated Preclinical Studies

The use of isotopically labeled compounds, including both radiolabeled and deuterated forms of Tirofiban, is a cornerstone of modern preclinical research. These labeled molecules serve as invaluable tools for tracing the distribution, metabolism, and excretion of the drug within a biological system, as well as for visualizing its target engagement.

Radiolabeling Tirofiban, often with technetium-99m (99mTc), allows for non-invasive imaging and quantification of the drug's accumulation at specific sites, such as areas of thrombus formation. nih.gov Studies have demonstrated that 99mTc-labeled Tirofiban retains its ability to bind to the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor on platelets and exhibits a pharmacokinetic profile similar to the unlabeled compound. nih.govdovepress.com This makes it a promising candidate for the development of radiopharmaceuticals for the diagnosis of conditions like deep venous thrombosis. nih.govdovepress.com The simple chemical structure and small molecular weight of Tirofiban make it well-suited for radiolabeling, minimizing the risk of immune reactions. nih.govdovepress.com

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategic modification employed in drug discovery to enhance a compound's pharmacokinetic properties. nih.gov In the case of Tirofiban-butyl-d9, Hydrochloride, the "d9" designation indicates the presence of nine deuterium atoms on the butyl group. This selective deuteration can slow down the rate of metabolic breakdown at that specific position, a concept known as the kinetic isotope effect. tandfonline.com This can lead to a more favorable pharmacokinetic profile, potentially allowing for different dosing regimens or reducing the formation of certain metabolites. nih.gov The use of deuterated compounds like this compound is an integral part of early-stage drug discovery to overcome pharmacokinetic challenges. nih.gov

In Vitro Platelet Function Assays

A variety of in vitro assays are essential for quantifying the pharmacological effects of this compound on platelet function. These assays provide critical data on the compound's potency and efficacy as a platelet aggregation inhibitor.

Optical Aggregometry: Light Transmission Aggregometry (LTA) is a gold-standard method for assessing platelet aggregation. radcliffecardiology.comnih.gov This technique measures the change in light transmission through a suspension of platelet-rich plasma as platelets aggregate in response to an agonist like adenosine (B11128) diphosphate (B83284) (ADP). radcliffecardiology.comnih.gov Studies using LTA have demonstrated a dose-dependent inhibition of platelet aggregation by Tirofiban. radcliffecardiology.comnih.gov For instance, in patients with moderate to severe renal dysfunction, a Tirofiban concentration of 25 ng/ml was sufficient to suppress platelet aggregation to less than 10%. radcliffecardiology.comnih.gov

Flow Cytometry: This advanced technique allows for the detailed analysis of individual platelets and their response to antiplatelet agents. Flow cytometry can be used to measure the binding of Tirofiban to the GPIIb/IIIa receptor and to assess the expression of activation-dependent platelet surface markers.

Thromboelastography (TEG) and Related Viscoelastic Assays: TEG and similar systems, like the Sonoclot Analyzer, provide a global assessment of the entire coagulation process, from initial fibrin (B1330869) formation to clot retraction and lysis. These assays can evaluate the effects of Tirofiban on clot strength and formation kinetics in whole blood. Studies have shown that Tirofiban can delay the onset and rate of fibrin formation, an effect that is enhanced when used in conjunction with other anticoagulants like heparin. researchgate.net

Below is an interactive table summarizing key findings from in vitro platelet function assays with Tirofiban:

AssayKey FindingReference
Light Transmission Aggregometry (LTA)Tirofiban demonstrates dose-dependent inhibition of ADP-induced platelet aggregation. radcliffecardiology.comnih.gov
Light Transmission Aggregometry (LTA)In patients with severe renal insufficiency, 25 ng/ml of Tirofiban inhibited platelet aggregation to <10%. radcliffecardiology.comnih.gov
Rapid Platelet Function Assay (RPFA)Initial high platelet inhibition with Tirofiban can decrease before recovering. nih.gov
Sonoclot AnalysisTirofiban delays the onset and rate of fibrin formation. researchgate.net

Ex Vivo Thrombus Formation Analysis Systems

To bridge the gap between in vitro assays and in vivo conditions, ex vivo thrombus formation analysis systems are employed. These systems simulate the physiological environment of blood vessels, allowing for the study of thrombus formation under flow.

The Total Thrombus-Formation Analysis System (T-TAS®) is a microchip-based flow chamber system that quantitatively analyzes the process of thrombus formation in whole blood. mdpi.comnih.gov The T-TAS utilizes microfluidic chips with surfaces coated with collagen and tissue factor to mimic the conditions of a damaged blood vessel wall under arterial shear stress. youtube.com This allows for the real-time observation and quantification of white thrombus formation. mdpi.com The system measures parameters such as the time to occlusion and the area under the flow-pressure curve (AUC), which reflect the thrombogenicity of the blood sample. mdpi.comnih.gov The T-TAS is a valuable tool for assessing the efficacy of antiplatelet therapies, including those targeting the GPIIb/IIIa receptor. nih.gov The ability to use whole blood and simulate physiological shear rates makes it particularly sensitive to drugs affecting platelet activation and aggregation. youtube.com

Computational Chemistry and Molecular Modeling Approaches for Receptor Interactions

Computational chemistry and molecular modeling are powerful tools for understanding the molecular basis of Tirofiban's interaction with the GPIIb/IIIa receptor. These in silico approaches provide insights that can guide the design of new and improved analogues.

By creating three-dimensional models of the GPIIb/IIIa receptor and docking Tirofiban into the binding site, researchers can predict the key amino acid residues involved in the interaction. This information is crucial for understanding the drug's high affinity and selectivity. Tirofiban, a non-peptide derivative of tyrosine, acts as a reversible antagonist by preventing fibrinogen from binding to the GPIIb/IIIa receptor. nih.gov Computational models can help to rationalize the structure-activity relationships of Tirofiban and its analogues, explaining how modifications, such as deuteration in this compound, might influence binding affinity and kinetics.

Design Considerations for In Vitro Drug Transporter Studies with Deuterated Compounds

The interaction of drugs with membrane transporters is a critical determinant of their absorption, distribution, and elimination. nih.gov When studying deuterated compounds like this compound, specific considerations must be taken into account in the design of in vitro drug transporter assays.

The primary goal of deuteration is often to alter a compound's metabolic profile by slowing down cytochrome P450-mediated metabolism. tandfonline.com However, it is also important to consider whether deuteration might affect the compound's interaction with drug transporters. In vitro systems, such as polarized cell monolayers (e.g., Caco-2, MDCKII) expressing specific transporters (e.g., P-glycoprotein [P-gp], Breast Cancer Resistance Protein [BCRP]), are commonly used to assess whether a compound is a substrate or inhibitor of these transporters. xenotech.com

When designing these studies for a deuterated compound, it is crucial to compare its transport characteristics directly with its non-deuterated counterpart. This will reveal if the isotopic substitution has inadvertently altered its affinity for or transport by key drug transporters. The experimental design should include appropriate controls, such as known substrates and inhibitors of the transporters being investigated. xenotech.com Furthermore, the potential for altered protein binding of the deuterated compound should also be considered, as this can influence the unbound concentration available to interact with transporters. nih.gov

Future Perspectives and Emerging Research Areas for Tirofiban Butyl D9, Hydrochloride

Exploration of Secondary Molecular Targets and Off-Target Interactions

While Tirofiban (B1683177) is a well-characterized inhibitor of the glycoprotein (B1211001) IIb/IIIa receptor, the deuterated analogue, Tirofiban-butyl-d9, offers a unique opportunity to explore potential secondary molecular targets and off-target interactions. wikipedia.orgdrugbank.comnih.gov The altered mass and vibrational properties of the C-D bond compared to the C-H bond can subtly influence the drug's binding affinity and kinetics with various proteins. cchmc.org

Researchers can leverage this deuterated version to:

Identify novel binding partners: By using Tirofiban-butyl-d9 as a probe in affinity-based proteomics or other advanced screening techniques, it may be possible to identify previously unknown molecular targets.

Characterize off-target effects: The kinetic isotope effect (KIE) can be used to study the mechanism of any identified off-target interactions, providing insights into their physiological relevance.

Refine drug specificity: Understanding the full spectrum of molecular interactions can aid in the design of future glycoprotein IIb/IIIa inhibitors with improved specificity and reduced potential for off-target effects.

Development of Novel Spectroscopic and Imaging Techniques for Deuterated Compounds

The presence of deuterium (B1214612) in Tirofiban-butyl-d9 provides a distinct spectroscopic signature that can be exploited for the development of novel analytical and imaging methods. Deuterium's unique nuclear magnetic resonance (NMR) properties and its effect on vibrational spectra (infrared and Raman) are key to these advancements. wikipedia.org

Key research directions include:

Advanced NMR Spectroscopy: Deuterium NMR (²H NMR) offers a low natural abundance, minimizing background signals and allowing for clear detection of the deuterated compound and its metabolites. nih.govnih.govresearchgate.net This can be used for in-depth studies of molecular dynamics and interactions in solution and even in biological matrices.

Infrared and Raman Spectroscopy: The C-D bond has a different vibrational frequency than the C-H bond, providing a clear spectral window for detection and quantification. wikipedia.org This can be utilized in techniques like infrared spectroscopy to study drug-receptor interactions and conformational changes. acs.org

Deuterium Metabolic Imaging (DMI): This emerging imaging modality uses the administration of deuterated substrates to map metabolic pathways in vivo. nih.govnih.govresearchgate.netyoutube.com While not a direct application of Tirofiban-butyl-d9 itself, the development of DMI techniques is spurred by the availability of deuterated compounds and could one day be used to study the metabolic fate of such drugs in real-time within the body. researchgate.net

Investigating Isotope Effects on Enzyme Kinetics and Receptor Binding Dynamics

The substitution of hydrogen with deuterium in Tirofiban-butyl-d9 has a measurable impact on reaction rates and binding equilibria, an observation known as the kinetic isotope effect (KIE). researchgate.netsemanticscholar.org Studying these effects provides profound insights into the mechanisms of enzyme catalysis and receptor-ligand interactions. nih.govnih.govmdpi.com

Areas of investigation include:

Elucidating Reaction Mechanisms: The magnitude of the KIE can help determine the rate-limiting step in an enzymatic reaction and provide information about the structure of the transition state.

Understanding Binding Dynamics: Isotope effects can reveal subtle changes in the vibrational environment of a molecule upon binding to a receptor, offering a high-resolution view of the binding event. plos.org Research has shown that deuteration can alter binding affinities for receptors. plos.org

Probing Quantum Tunneling: In some enzymatic reactions, hydrogen can "tunnel" through the activation barrier. The KIE is a sensitive probe for detecting and quantifying the contribution of quantum tunneling to catalysis.

Applications in Mechanistic Toxicology Studies

Deuterated compounds like Tirofiban-butyl-d9 can be invaluable tools in mechanistic toxicology research. By tracing the metabolic fate of the deuterated portion of the molecule, researchers can gain a deeper understanding of how the drug is processed in the body and identify potential reactive metabolites.

Specific applications include:

Metabolite Identification: Mass spectrometry can easily distinguish between deuterated and non-deuterated metabolites, facilitating the identification of metabolic pathways.

Investigating Metabolic Activation: Deuteration at a site of metabolic oxidation can slow down the formation of potentially toxic metabolites, allowing researchers to study their role in toxicity. scielo.org.mx

Understanding Drug-Drug Interactions: By using a deuterated version of a drug, it is possible to study how co-administered drugs affect its metabolism without interference from the non-deuterated form.

Role in Advanced Drug Discovery and Development Processes

The use of deuterated compounds has become an integral part of modern drug discovery and development. acs.orgnih.govnih.govacs.orgrti.org Tirofiban-butyl-d9, Hydrochloride serves as a prime example of how isotopic labeling can be utilized to enhance the efficiency and precision of this process.

A primary and critical application is its use as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). nih.govaptochem.comkcasbio.comclearsynth.comthalesnano.com

Advantages of Using Tirofiban-butyl-d9 as an Internal Standard Description
Improved Accuracy and Precision Co-elution with the non-deuterated analyte allows for correction of variations in sample extraction, injection volume, and ionization efficiency in the mass spectrometer. aptochem.com
Matrix Effect Compensation The deuterated standard helps to normalize for the ion suppression or enhancement effects caused by the complex biological matrix (e.g., plasma, urine). kcasbio.comclearsynth.com
Enhanced Method Robustness The use of a stable isotope-labeled internal standard leads to more reliable and reproducible analytical methods, which is crucial for pharmacokinetic and bioequivalence studies. nih.govresearchgate.net
Regulatory Acceptance Regulatory agencies often recommend or prefer the use of stable isotope-labeled internal standards for bioanalytical method validation. nih.govkcasbio.com

Beyond its role as an internal standard, the principles demonstrated by Tirofiban-butyl-d9 are being applied more broadly in drug discovery. "Precision deuteration" is now used to strategically modify drug candidates to improve their pharmacokinetic profiles, for instance, by slowing down metabolism at specific sites to increase a drug's half-life. nih.gov

Q & A

Q. Q1. How should researchers design pharmacokinetic studies to assess deuterium loss in Tirofiban-butyl-d9, Hydrochloride during in vivo experiments?

Methodological Answer:

  • Use isotope ratio mass spectrometry (IRMS) or LC-MS/MS to quantify deuterium retention in plasma and tissue samples .
  • Include control groups with non-deuterated Tirofiban hydrochloride to establish baseline metabolic profiles.
  • Monitor temperature and pH during sample preparation to minimize artifactual deuterium exchange .
  • Reference experimental design frameworks from factorial optimization studies (e.g., 3² full factorial designs for formulation variables) to ensure reproducibility .

Q. Q2. What analytical techniques are recommended for characterizing the isotopic purity of this compound?

Methodological Answer:

  • NMR spectroscopy : Confirm deuterium incorporation at the butyl position using ²H-NMR, comparing peaks to non-deuterated analogs .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion clusters (e.g., [M+H]+ at m/z 495.2 vs. 504.2 for deuterated/non-deuterated forms) .
  • Cross-validate with elemental analysis to ensure ≥98% isotopic purity, as deviations can skew pharmacokinetic data .

Q. Q3. How should researchers mitigate batch-to-batch variability in deuterated compound synthesis?

Methodological Answer:

  • Implement quality-by-design (QbD) principles during synthesis, monitoring reaction parameters (e.g., solvent purity, reaction time) via DOE (Design of Experiments) .
  • Use orthogonal purification methods (e.g., preparative HPLC followed by crystallization) to isolate high-purity batches .
  • Document deviations using standardized COA (Certificate of Analysis) templates, including residual solvent levels and isotopic enrichment ratios .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in deuterium retention data between in vitro and in vivo studies?

Methodological Answer:

  • Conduct microsomal stability assays to identify enzyme-specific deuterium loss pathways (e.g., CYP450-mediated oxidation) .
  • Use compartmental modeling (e.g., PBPK modeling) to reconcile in vitro degradation rates with in vivo clearance data .
  • Apply qualitative contradiction analysis frameworks (e.g., triangulating data from IRMS, HRMS, and metabolic trapping studies) to isolate confounding variables .

Q. Q5. What strategies optimize the formulation of this compound for long-term stability in aqueous solutions?

Methodological Answer:

  • Lyophilization : Pre-formulate with cryoprotectants (e.g., trehalose) to prevent deuterium exchange during freeze-drying .
  • pH optimization : Maintain pH 3.5–4.5 in stock solutions to minimize hydrolysis, as deuterated bonds may exhibit altered kinetics .
  • Reference viscosity-reducing excipient validation protocols (e.g., pyridoxine hydrochloride compatibility studies) to avoid physical instability .

Q. Q6. How should researchers validate bioanalytical methods for this compound in complex biological matrices?

Methodological Answer:

  • Perform matrix effect studies using hemolyzed or lipidemic plasma to assess ion suppression/enhancement in LC-MS/MS .
  • Validate specificity against structurally similar metabolites (e.g., Tirofiban sulfoxide) using collision-induced dissociation (CID) .
  • Adopt EMA/FDA guidelines for deuterated internal standards, ensuring linearity (R² > 0.995) and accuracy (85–115% recovery) across physiological ranges .

Methodological and Ethical Considerations

Q. Q7. What are best practices for ensuring reproducibility in deuterated compound research?

Methodological Answer:

  • Pre-registration : Share synthetic protocols and analytical parameters on platforms like Zenodo or Open Science Framework .
  • Collaborative validation : Engage independent labs to replicate key findings (e.g., deuterium loss rates) using blinded samples .
  • Document all deviations from original protocols, including environmental conditions (e.g., humidity during handling) .

Q. Q8. How can researchers address ethical challenges in human studies involving deuterated compounds?

Methodological Answer:

  • Design trials with minimal deuterium exposure by calculating isotope load relative to natural abundance (e.g., ≤0.1% body water enrichment) .
  • Obtain informed consent detailing potential risks of deuterium retention, referencing IRB-approved templates for isotope studies .
  • Adopt safety protocols from hydrochloride salt handling guidelines (e.g., PPE requirements, emergency response for accidental exposure) .

Data Interpretation and Peer Review

Q. Q9. How should researchers present contradictory data on this compound’s metabolic stability in publications?

Methodological Answer:

  • Use transparency checklists (e.g., MDAR Framework) to disclose methodological limitations (e.g., batch variability, assay sensitivity) .
  • Provide raw datasets (e.g., MS/MS spectra, NMR FIDs) in supplementary materials for independent verification .
  • Frame contradictions as hypotheses for future studies (e.g., "Deuterium loss may be tissue-specific, warranting spatially resolved imaging") .

Q. Q10. What criteria should reviewers prioritize when evaluating studies on deuterated pharmaceuticals?

Methodological Answer:

  • Isotopic purity verification : Require HRMS/NMR data confirming deuterium placement and absence of protio impurities .
  • Stability documentation : Assess storage conditions (e.g., -80°C vs. ambient) and their impact on deuterium retention over time .
  • Ethical compliance : Ensure human/animal studies adhere to deuterium exposure guidelines and institutional safety protocols .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.